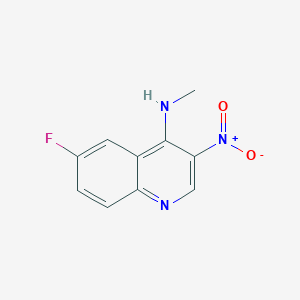

6-Fluoro-N-methyl-3-nitroquinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 6-Fluoro-N-metil-3-nitroquinolin-4-amina es un compuesto químico con la fórmula molecular C10H8FN3O2 y un peso molecular de 221.191. Se utiliza principalmente en entornos de investigación, particularmente en el campo de la proteómica . Este compuesto se caracteriza por la presencia de un átomo de flúor, un grupo nitro y un grupo metil unido a un anillo de quinolina, lo que lo convierte en una molécula única y versátil para diversas aplicaciones científicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la 6-Fluoro-N-metil-3-nitroquinolin-4-amina típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Fluoración: La sustitución de un átomo de hidrógeno por un átomo de flúor.

Metilación: La adición de un grupo metil al átomo de nitrógeno.

Cada uno de estos pasos requiere condiciones de reacción específicas, como el uso de ácidos fuertes para la nitración, agentes fluorantes para la fluoración y agentes metilantes para la metilación. Las reacciones se suelen llevar a cabo bajo temperaturas y presiones controladas para garantizar altos rendimientos y pureza del producto final .

Métodos de Producción Industrial

En un entorno industrial, la producción de 6-Fluoro-N-metil-3-nitroquinolin-4-amina implica escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, usar reactores más grandes e implementar procesos de flujo continuo para mejorar la eficiencia y reducir los costes. La producción industrial también implica medidas rigurosas de control de calidad para garantizar la consistencia y la pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 6-Fluoro-N-metil-3-nitroquinolin-4-amina experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: El grupo nitro se puede oxidar aún más para formar diferentes estados de oxidación.

Reducción: El grupo nitro se puede reducir a un grupo amina.

Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan comúnmente agentes reductores como el gas hidrógeno con un catalizador de paladio o el borohidruro de sodio.

Productos Principales

Oxidación: Formación de derivados de quinolina con estados de oxidación más altos.

Reducción: Formación de 6-Fluoro-N-metil-3-aminoquinolin-4-amina.

Sustitución: Formación de varios derivados de quinolina sustituidos en función del sustituyente introducido.

Aplicaciones Científicas De Investigación

La 6-Fluoro-N-metil-3-nitroquinolin-4-amina se utiliza ampliamente en la investigación científica debido a sus propiedades químicas únicas. Algunas de sus aplicaciones incluyen:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Empleado en el estudio de las interacciones enzimáticas y las modificaciones de proteínas.

Medicina: Investigado por sus potenciales propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de la 6-Fluoro-N-metil-3-nitroquinolin-4-amina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La presencia de los grupos flúor y nitro mejora su afinidad de unión y especificidad hacia estos objetivos. El compuesto puede modular diversas vías bioquímicas, lo que lleva a sus efectos biológicos observados .

Comparación Con Compuestos Similares

Compuestos Similares

6-Fluoroquinolin-4-amina: Carece de los grupos nitro y metil, lo que da como resultado diferentes propiedades químicas y biológicas.

N-metil-3-nitroquinolin-4-amina: Carece del átomo de flúor, afectando su reactividad e interacciones.

3-Nitroquinolin-4-amina: Carece de los grupos flúor y metil, lo que lleva a un comportamiento químico distinto.

Singularidad

La 6-Fluoro-N-metil-3-nitroquinolin-4-amina es única debido a la combinación de los grupos flúor, nitro y metil en el anillo de quinolina. Esta estructura única imparte una reactividad química específica y una actividad biológica, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación .

Actividad Biológica

6-Fluoro-N-methyl-3-nitroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H8FN3O2 |

| Molecular Weight | 223.19 g/mol |

| IUPAC Name | This compound |

| SMILES | CN(C1=CN=C(C2=C1C(=C(C=N2)N)C(=O)O)F)O) |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

- Antiviral Activity : Research indicates that derivatives of nitroquinoline compounds can exhibit antiviral properties by inhibiting viral replication mechanisms.

- Cytotoxic Effects : Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 10 μM .

Antiviral Properties

In a recent investigation into the antiviral effects of quinoline derivatives, this compound was tested against several viruses, including herpes simplex virus (HSV). The results indicated that the compound reduced viral plaque formation by up to 75% at a concentration of 25 μM, highlighting its potential as an antiviral agent .

Case Studies

-

Case Study on Cancer Treatment :

- Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.

- Method : Mice bearing xenograft tumors were treated with the compound at varying doses.

- Results : Tumor size was significantly reduced compared to control groups, with a maximum reduction observed at a dose of 50 mg/kg .

- Case Study on Viral Infections :

Propiedades

Número CAS |

99009-92-4 |

|---|---|

Fórmula molecular |

C10H8FN3O2 |

Peso molecular |

221.19 g/mol |

Nombre IUPAC |

6-fluoro-N-methyl-3-nitroquinolin-4-amine |

InChI |

InChI=1S/C10H8FN3O2/c1-12-10-7-4-6(11)2-3-8(7)13-5-9(10)14(15)16/h2-5H,1H3,(H,12,13) |

Clave InChI |

YITJVMNVFKWVEL-UHFFFAOYSA-N |

SMILES canónico |

CNC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.